2-({5-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound that features a furan ring, a fluorophenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the fluorophenyl group. One common method involves the use of 5-hydroxymethylfurfural (HMF) as a starting material, which is reacted with 4-fluorophenyl magnesium bromide in anhydrous tetrahydrofuran (THF) under ice-water bath conditions. The reaction mixture is then stirred at room temperature, followed by the addition of saturated ammonium chloride solution. The product is extracted with ethyl acetate and purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the imine group can produce amine derivatives.
Scientific Research Applications
2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(4-FLUOROPHENYL)(5-(HYDROXYMETHYL)FURAN-2-YL)METHANOL: This compound shares the fluorophenyl and furan moieties but lacks the formamido and phenylacetamide groups.
(E)-2-(5-(4-FLUOROPHENYL)-3-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-5-((4-FLUOROPHENYL)DIAZENYL)-4-METHYLTHIAZOLE: This compound has a similar fluorophenyl group but features a different heterocyclic system.
Uniqueness
2-({5-[(E)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is unique due to its combination of a furan ring, a fluorophenyl group, and a phenylacetamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H16FN3O3S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[(E)-[5-(2-anilino-2-oxoethyl)sulfanylfuran-2-yl]methylideneamino]-4-fluorobenzamide |
InChI |
InChI=1S/C20H16FN3O3S/c21-15-8-6-14(7-9-15)20(26)24-22-12-17-10-11-19(27-17)28-13-18(25)23-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,25)(H,24,26)/b22-12+ |
InChI Key |
YXKALBSIFCDIOF-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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